

Application Notes and Protocols for PF-06726304 Acetate in Mouse Studies

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Compound of Interest		
Compound Name:	PF-06726304 acetate	
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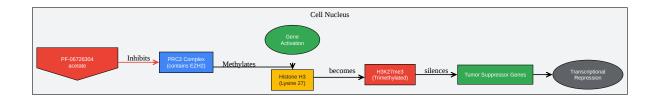
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of **PF-06726304 acetate**, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in mouse models. The provided protocols are based on established methodologies for evaluating the efficacy and pharmacodynamics of EZH2 inhibitors in preclinical settings.

Mechanism of Action

PF-06726304 acetate is a small molecule inhibitor that competitively targets the S-adenosylmethionine (SAM)-binding pocket of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, **PF-06726304 acetate** prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to the transcriptional repression of target genes. In cancer models, this inhibition can reactivate tumor suppressor genes, leading to reduced cell proliferation and tumor growth.[1][2][3]





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Figure 1: Simplified signaling pathway of EZH2 inhibition by PF-06726304 acetate.

Quantitative Data Summary

The following tables summarize the reported dosages and in vivo activity of **PF-06726304 acetate** in mouse xenograft models.

Table 1: In Vivo Dosage of PF-06726304 Acetate in Karpas-422 Xenograft Model

Animal Model	Dosage	Administration Route	Dosing Schedule	Reference
Female SCID beige mice	30, 100, 300 mg/kg	Oral	Not specified	[4]
Female SCID beige mice	200, 300 mg/kg	Not specified	Twice daily (BID) for 20 days	[1]

Table 2: In Vivo Efficacy of PF-06726304 Acetate



Animal Model	Treatment	Outcome	Reference
Subcutaneous Karpas-422 xenograft	200 and 300 mg/kg, BID for 20 days	Inhibition of tumor growth and robust modulation of downstream biomarkers.	[1]
Diffuse large B-cell lymphoma Karpas- 422 tumor model	30, 100, 300 mg/kg (oral)	Good efficacy and on- target pharmacodynamic effects.	[4]

Experimental Protocols

Protocol 1: Preparation of PF-06726304 Acetate for Oral Gavage

This protocol is adapted from general formulations for similar EZH2 inhibitors.

Materials:

- PF-06726304 acetate
- 0.5% (w/v) Sodium carboxymethylcellulose (CMC-Na) in sterile water
- 0.1% (v/v) Tween 80 in sterile water (optional, to aid suspension)
- Sterile conical tubes
- Homogenizer or sonicator

Procedure:

 Calculate the required amount of PF-06726304 acetate based on the desired concentration and the total volume needed for the study cohort.



- Prepare the vehicle solution of 0.5% CMC-Na in sterile water. If using Tween 80, add it to the CMC-Na solution.
- Weigh the calculated amount of **PF-06726304 acetate** and place it in a sterile conical tube.
- Gradually add the vehicle solution to the powder while vortexing or triturating to create a uniform suspension.
- Use a homogenizer or sonicator to ensure a fine, homogenous suspension.
- · Prepare fresh on each day of dosing.

Protocol 2: Karpas-422 Subcutaneous Xenograft Mouse Model

Animal Model:

• Female SCID (Severe Combined Immunodeficient) beige mice, 6-8 weeks old.

Materials:

- Karpas-422 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional, can improve tumor take rate)
- 1 mL syringes with 27-gauge needles
- Calipers

Procedure:

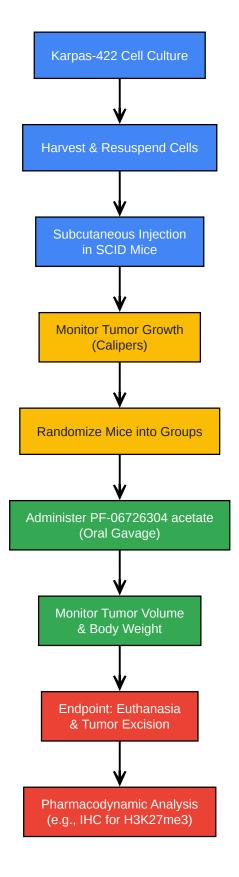
Cell Preparation:



- Culture Karpas-422 cells in complete medium until they reach the logarithmic growth phase.
- On the day of injection, harvest the cells by centrifugation.
- Wash the cell pellet with sterile PBS and resuspend in PBS at a concentration of 5 x 107 cells/mL.
- If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice to prevent solidification.
- Tumor Cell Implantation:
 - Anesthetize the mice.
 - Inject 0.2 mL of the cell suspension (containing 1 x 107 cells) subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure the tumor dimensions (length and width) with calipers
 2-3 times per week.[5]
 - Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) =
 (Length x Width²) / 2.[5]
 - Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
- Treatment Administration:
 - Administer PF-06726304 acetate or vehicle control to the respective groups via oral gavage according to the dosing schedule.
- Efficacy Assessment:



- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.





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Figure 2: Experimental workflow for a subcutaneous xenograft study.

Protocol 3: Pharmacodynamic Analysis of H3K27me3 by Immunohistochemistry (IHC)

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm)
- Primary antibody: anti-H3K27me3 (e.g., Cell Signaling Technology, C36B11)[6]
- Secondary antibody and detection system (e.g., HRP-based)
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- · Hematoxylin for counterstaining
- Microscope

Procedure:

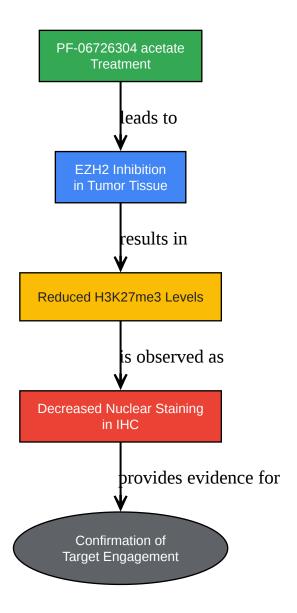
- Deparaffinization and Rehydration:
 - Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
- Blocking:
 - Block endogenous peroxidase activity and non-specific binding sites.
- Primary Antibody Incubation:



- Incubate the sections with the primary anti-H3K27me3 antibody at the recommended dilution overnight at 4°C.
- Secondary Antibody and Detection:
 - Wash the sections and incubate with the secondary antibody.
 - Apply the detection reagent (e.g., DAB) to visualize the antibody binding.
- Counterstaining and Mounting:
 - Counterstain the sections with hematoxylin.
 - Dehydrate the sections and mount with a coverslip.
- Analysis:
 - Examine the slides under a microscope. A reduction in the intensity and percentage of stained nuclei in the treatment group compared to the control group indicates target engagement.[7]

Logical Relationships in Pharmacodynamic Assessment





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